Benzo(a)pyren-12-ol, 6-methoxy-, acetate

Description

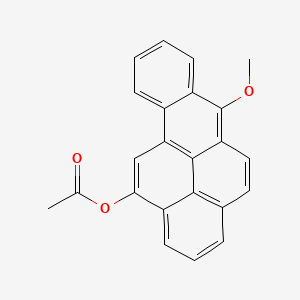

Benzo(a)pyren-12-ol, 6-methoxy-, acetate is a derivative of benzo[a]pyrene (BaP), a well-studied polycyclic aromatic hydrocarbon (PAH) and potent carcinogen found in tobacco smoke and environmental pollutants. This compound features a hydroxyl group at position 12, a methoxy group at position 6, and an acetate ester at the hydroxyl site. Its synthesis likely involves sequential reactions such as Suzuki-Miyaura coupling, Wittig olefination, and acetylation, as inferred from analogous pathways for BaP metabolites like 12-HO-BP (Benzo[a]pyren-12-ol) . The structural modifications (methoxy and acetate groups) influence its physicochemical properties and biological activity compared to unmodified BaP and other derivatives.

Properties

CAS No. |

74192-54-4 |

|---|---|

Molecular Formula |

C23H16O3 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

(6-methoxybenzo[a]pyren-12-yl) acetate |

InChI |

InChI=1S/C23H16O3/c1-13(24)26-20-12-19-15-7-3-4-8-16(15)23(25-2)18-11-10-14-6-5-9-17(20)21(14)22(18)19/h3-12H,1-2H3 |

InChI Key |

PBLSKFCDRQIRCA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=C3C(=C(C4=CC=CC=C42)OC)C=CC5=C3C1=CC=C5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Implications

- Positional Isomerism: Hydroxyl/acetyl groups at positions 3, 7, 9, or 12 significantly alter metabolic activation and detoxification routes. For example, 9-HO-BP is a precursor to highly carcinogenic diol-epoxides, while acetylated derivatives may resist further oxidation .

- Environmental Fate : Methoxy and acetate groups reduce water solubility, increasing persistence in lipid-rich environments .

- Toxicity : Nitro-substituted derivatives exhibit direct mutagenicity, whereas methoxy-acetate compounds may act as less reactive intermediates .

Q & A

Q. What are the established synthetic routes for Benzo(a)pyren-12-ol, 6-methoxy-, acetate, and how do reaction conditions influence isomer purity?

The synthesis of polycyclic aromatic alcohol derivatives like Benzo(a)pyren-12-ol typically involves multi-step reactions. A validated approach includes:

- Suzuki-Miyaura coupling for constructing the aromatic backbone, followed by Wittig reactions to introduce methoxy and acetate groups .

- Critical parameters include catalyst selection (e.g., Pd(PPh₃)₄), temperature control during cyclization (acid-catalyzed conditions), and demethylation agents (e.g., BBr₃) for hydroxyl group formation .

- Isomer purity is influenced by the stereochemical outcome of methoxyvinyl intermediates; chromatographic separation or recrystallization may be required to isolate the desired product .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- High-Resolution Mass Spectrometry (HRMS) ensures accurate molecular weight determination (e.g., calculated vs. observed [M+H]⁺) .

- Nuclear Magnetic Resonance (NMR) is critical for resolving positional isomers, particularly for distinguishing between methoxy and hydroxyl substituents on the benzo[a]pyrene core .

- HPLC-UV/FLD with acetonitrile or methanol gradients can separate and quantify trace impurities, especially if commercial standards (e.g., deuterated benzo[a]pyrene) are used for calibration .

Advanced Research Questions

Q. How does the metabolic activation of this compound compare to its parent compound, benzo[a]pyrene, in carcinogenicity studies?

- Benzo[a]pyrene is metabolized by CYP1A1 into diol epoxides (e.g., BPDE), which form DNA adducts . The 6-methoxy and acetate groups in this derivative may alter metabolic pathways:

- The methoxy group could reduce CYP-mediated oxidation, potentially decreasing genotoxicity.

- Acetate hydrolysis in vivo might regenerate reactive hydroxyl groups, requiring stability assays in physiological buffers .

Q. What methodological challenges arise in detecting this compound in environmental matrices, and how can they be resolved?

- Low abundance in complex mixtures : Co-elution with structurally similar PAHs (e.g., benzo[b]fluoranthene) necessitates tandem mass spectrometry (MS/MS) with MRM transitions for specificity .

- Matrix interference in plant/soil extracts : Solid-phase extraction (SPE) with ethyl acetate or acetonitrile improves recovery rates, while deuterated internal standards (e.g., D12-benzo[a]pyrene) correct for ionization suppression .

- Photodegradation during sampling : Stabilize samples with amber glassware and antioxidants (e.g., ascorbic acid) .

Q. How should researchers address discrepancies in toxicity data between in vitro and in vivo models for this compound?

- Dose extrapolation : In vitro assays often use higher concentrations than environmentally relevant doses. Apply physiologically based pharmacokinetic (PBPK) modeling to align in vitro IC₅₀ values with in vivo exposure levels .

- Metabolic competence : Primary hepatocytes or S9 fractions may better replicate in vivo metabolism than immortalized cell lines .

- Endpoint selection : Combine acute cytotoxicity (MTT assay) with long-term endpoints (e.g., colony formation) to capture delayed effects .

Methodological Optimization Questions

Q. What strategies improve the stability of this compound during long-term storage?

- Store in acetonitrile or ethyl acetate at -20°C to prevent hydrolysis of the acetate group .

- Use argon-purged vials to minimize oxidation of the hydroxyl group .

- Regularly validate stability via HPLC-UV over 6–12 months .

Q. How can computational tools predict the environmental persistence and bioaccumulation potential of this compound?

- Quantitative Structure-Activity Relationship (QSAR) models : Input topological polar surface area (TPSA) and logP values (estimated at ~3.1 and ~3.5, respectively) to predict biodegradation rates .

- Molecular docking : Simulate interactions with CYP enzymes to infer metabolic half-lives .

- EPI Suite™ : Leverage EPA-approved modules to estimate bioaccumulation factors (BCF) based on octanol-water partitioning .

Data Interpretation and Validation

Q. What analytical controls are essential when quantifying this compound in phytopharmaceutical extracts?

- Blank spikes : Pre-extraction spikes of deuterated analogs (e.g., D12-benzo[a]pyrene) control for matrix effects .

- Internal standards : Use structurally similar PAHs (e.g., benzo[k]fluoranthene) to monitor recovery efficiency (~85–95%) .

- Limit of detection (LOD) : Validate via signal-to-noise ratios ≥3 in spiked plant matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.